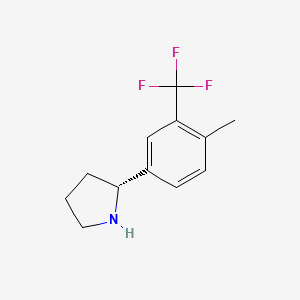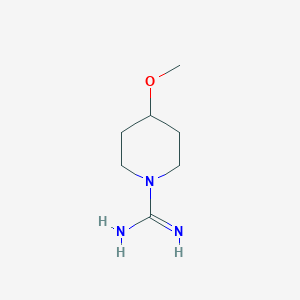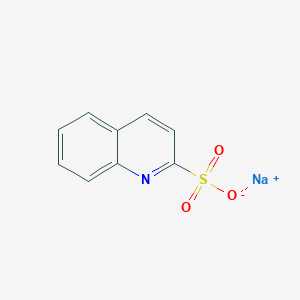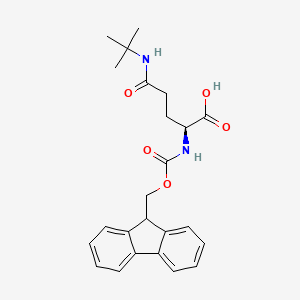
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with tert-butylamine to form the desired amide bond. This step often uses coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to ensure high purity.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and bases like piperidine for deprotection.
Major Products
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives, often with the removal of oxygen-containing groups.
Substitution Products: Compounds with different protecting groups or functional groups replacing the Fmoc group.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of specialized peptides for research and pharmaceutical industries.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid involves:
Protection of Amino Groups: The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions.
Deprotection: The Fmoc group can be selectively removed using a base like piperidine, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound facilitates the formation of amide bonds in peptide synthesis, enabling the construction of peptide chains.
類似化合物との比較
Similar Compounds
Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-glycine and Fmoc-alanine.
Boc-Protected Amino Acids: Amino acids protected with the tert-butoxycarbonyl (Boc) group, such as Boc-glycine and Boc-alanine.
Uniqueness
Stability: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid is highly stable under various reaction conditions, making it suitable for peptide synthesis.
Ease of Deprotection: The Fmoc group can be easily removed using mild bases, providing flexibility in synthetic routes.
Versatility: The compound can undergo various chemical reactions, making it a valuable tool in synthetic chemistry and peptide synthesis.
特性
分子式 |
C24H28N2O5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(2S)-5-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)26-21(27)13-12-20(22(28)29)25-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 |
InChIキー |
BMEXWLDJKGVJNH-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)(C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



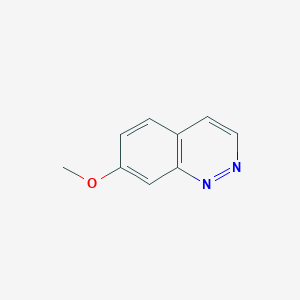
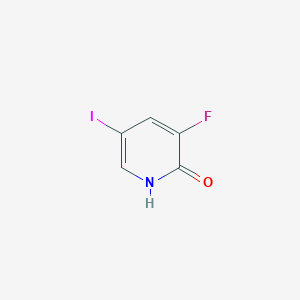
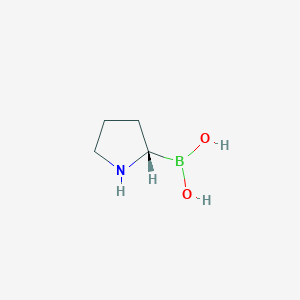
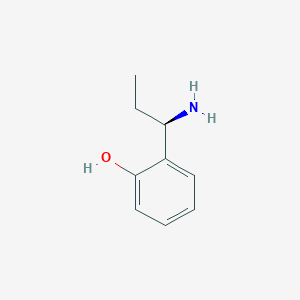
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
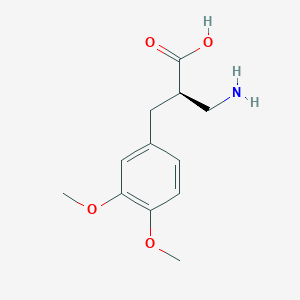
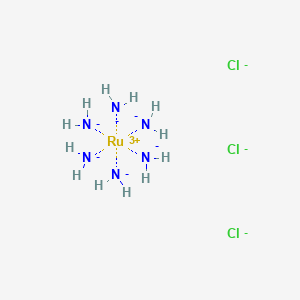
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
